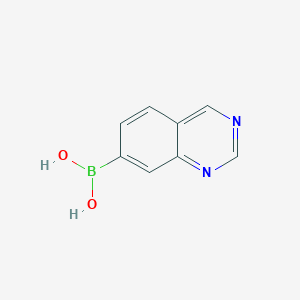

Quinazolin-7-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

quinazolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOSZXCZRHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=NC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680579 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899438-46-1 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinazoline Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of Quinazolin-7-ylboronic Acid

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline core is paramount in drug discovery, allowing for the precise modulation of pharmacological profiles to enhance potency and selectivity.[1]

Among the various synthetic tools available, boronic acids and their esters have become indispensable for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] These reactions facilitate the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2] this compound, and its more stable pinacol ester precursor, represents a key building block for accessing novel 7-substituted quinazoline derivatives. This guide provides a comprehensive overview of its synthesis via palladium-catalyzed borylation and the rigorous analytical techniques required for its complete characterization, tailored for researchers and professionals in drug development.

Synthetic Strategy: The Miyaura Borylation Approach

The most robust and widely adopted method for the synthesis of aryl boronic esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronic ester.[6] This strategy is ideally suited for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, the pinacol ester of this compound, starting from 7-bromoquinazoline. The pinacol ester is the preferred synthetic target due to its enhanced stability, ease of purification by standard chromatography, and direct utility in subsequent coupling reactions without the need for immediate hydrolysis.[5][7]

The Catalytic Cycle: Mechanistic Insights

The efficacy of the Miyaura borylation hinges on a well-understood palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 7-bromoquinazoline, forming a Pd(II) intermediate.

-

Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. The resulting boryl species is transferred to the palladium center in a process called transmetalation, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[5]

-

Reductive Elimination: The final step is the reductive elimination of the desired this compound pinacol ester, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

This protocol describes a general procedure based on established methodologies for Miyaura borylation.[6][8] Optimization may be required depending on the scale and purity of the starting materials.

Materials & Reagents

| Reagent | Molar Eq. | Purpose |

| 7-Bromoquinazoline | 1.0 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.03 | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane (anhydrous) | - | Solvent |

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). A potential side-product to monitor for is the biaryl homocoupling product.[8]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Protocol 2: Hydrolysis to this compound

While the pinacol ester is often used directly, the free boronic acid can be generated if required. Note that free heterocyclic boronic acids can be prone to degradation and should be used promptly or stored under stringent conditions.[9]

-

Dissolution: Dissolve the purified pinacol ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized product.[10] A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[10]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will show a characteristic splitting pattern for the quinazoline ring, and for the pinacol ester, a sharp singlet around 1.3-1.4 ppm integrating to 12 protons will be present.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom attached to the boron (C7) will have a characteristic chemical shift. Proton-decoupled spectra are standard.

-

¹¹B NMR: This technique is specifically for observing the boron atom and is highly diagnostic.[11] The trigonal planar boronic ester (sp² hybridized) will exhibit a broad singlet in the range of δ 20-30 ppm. The free boronic acid will show a similar signal, while any tetracoordinate boronate species (sp³ hybridized) that may form in the presence of Lewis bases will appear further upfield (δ 5-15 ppm).[11]

Protocol 3: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H Acquisition: Acquire a standard proton spectrum. Typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

-

¹¹B Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a wide spectral width and reference the spectrum to an external standard like BF₃·OEt₂.[10]

Expected NMR Data (Illustrative)

| Nucleus | This compound Pinacol Ester (in CDCl₃) | Key Features |

| ¹H | δ 9.3-9.5 (s, 1H), 8.0-8.5 (m, 3H), 7.8-8.0 (m, 1H), 1.39 (s, 12H) | Aromatic signals for quinazoline core; sharp singlet for pinacol methyl groups. |

| ¹³C | δ 160-165, 150-155, 120-140 (aromatic C), 84.5 (pinacol C-O), 25.0 (pinacol CH₃) | Multiple aromatic signals; characteristic pinacol carbons. C-B bond may not be observed due to quadrupolar relaxation. |

| ¹¹B | δ 25-30 | Broad singlet indicative of a trigonal boronic ester. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula, confirming that the borylation was successful.

Protocol 4: HRMS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Compare the measured accurate mass of the molecular ion peak to the theoretical calculated mass. A mass error of <5 ppm is considered confirmation of the elemental formula.

Expected Mass Spectrometry Data

| Compound | Formula | Calculated [M+H]⁺ |

| 7-(Pinacolato)quinazoline | C₁₄H₁₇BN₂O₂ | 257.1401 |

| This compound | C₈H₇BN₂O₂ | 175.0622 |

Handling, Storage, and Application

Stability and Storage: Free boronic acids, especially heteroaromatic ones, can be susceptible to degradation through oxidation or protodeborylation.[9] They should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[9] For long-term storage and routine use, the pinacol ester is highly recommended due to its superior stability.

Application in Suzuki-Miyaura Coupling: The primary utility of the newly synthesized this compound (or its ester) is as a coupling partner in Suzuki-Miyaura reactions to generate libraries of 7-arylquinazolines, which are of significant interest in drug discovery programs.[2]

Conclusion

This compound and its pinacol ester are valuable synthetic intermediates for the exploration of novel 7-substituted quinazoline derivatives. The palladium-catalyzed Miyaura borylation provides a reliable and efficient route for their synthesis from readily available 7-haloquinazolines. A meticulous and multi-faceted characterization strategy, employing ¹H, ¹³C, and ¹¹B NMR spectroscopy in conjunction with high-resolution mass spectrometry, is critical to validate the structure and ensure the purity of these key building blocks. This comprehensive approach empowers researchers to proceed with confidence in downstream applications, accelerating the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to Quinazolin-7-ylboronic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Quinazolin-7-ylboronic acid, a pivotal reagent in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinazoline scaffold is a key methodology in the design of novel drug candidates with enhanced potency and selectivity. Boronic acids, and their derivatives, have emerged as indispensable tools in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions.

This compound, in particular, offers a strategic vector for the introduction of diverse molecular fragments at the 7-position of the quinazoline nucleus, a region of the molecule that has been shown to be critical for modulating the pharmacokinetic and pharmacodynamic properties of many kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 899438-46-1 | [2][3][4][5][6] |

| Molecular Formula | C₈H₇BN₂O₂ | [2][3][4] |

| Molecular Weight | 173.97 g/mol | [2][3][4] |

| Appearance | Typically a solid | [2][4] |

| Purity | Commonly available at ≥95% | [2][4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a 7-haloquinazoline precursor, followed by a palladium-catalyzed borylation reaction.

Preparation of 7-Haloquinazoline Precursors

The most common starting material for the synthesis of this compound is a 7-halo-substituted quinazoline, such as 7-bromoquinazoline. The synthesis of these precursors can be achieved through various established methods in heterocyclic chemistry. For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone has been reported starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[2] While specific routes to 7-bromoquinazoline can vary, they generally involve the cyclization of appropriately substituted anthranilic acid derivatives.

Miyaura Borylation: The Key Transformation

The conversion of a 7-haloquinazoline to this compound is typically achieved via a Miyaura borylation reaction. This powerful palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install a boronic ester group onto the quinazoline scaffold. The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Experimental Protocol: General Procedure for Miyaura Borylation of 7-Bromoquinazoline

-

Reaction Setup: To an oven-dried Schlenk tube, add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 eq.).

-

Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can be purified by flash column chromatography on silica gel.

-

Hydrolysis: The purified pinacol ester is then dissolved in a suitable solvent system (e.g., THF/water) and treated with an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the ester and afford this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This versatile and robust palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the quinazoline core and a wide array of aryl or heteroaryl halides.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura coupling with this compound.

This methodology provides medicinal chemists with a powerful tool to rapidly generate libraries of novel 7-substituted quinazoline derivatives for structure-activity relationship (SAR) studies. The ability to introduce a diverse range of substituents at this position is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Case Study: Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical in many cancers.[5] Several approved drugs, such as gefitinib and erlotinib, feature a quinazoline core. The strategic modification of the quinazoline ring, including at the 7-position, is a key strategy in the development of next-generation kinase inhibitors with improved efficacy and resistance profiles. The use of this compound in Suzuki-Miyaura coupling reactions facilitates the exploration of a wide chemical space at this critical position, enabling the synthesis of novel and potent kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.).

-

Solvent System: Add a suitable solvent mixture, such as toluene/water or dioxane/water.

-

Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted quinazoline.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the modern synthetic chemist's toolbox. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a robust and efficient pathway for the synthesis of diverse libraries of 7-substituted quinazolines. As the quest for more selective and potent therapeutics continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of innovative medicines.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Quinazolin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-7-ylboronic acid is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a boronic acid group substituted at the 7th position. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of compounds with a broad spectrum of biological activities.[1][2][3] Consequently, a thorough understanding of the physicochemical properties of its derivatives, such as this compound, is paramount for successful drug discovery and development. This guide provides a comprehensive examination of the critical parameters of solubility and stability for this compound. We will delve into the theoretical underpinnings governing these properties, present field-proven experimental protocols for their accurate determination, and offer insights into the practical implications for researchers.

Introduction: The Quinazoline Scaffold and the Significance of the Boronic Acid Moiety

The quinazoline ring system is a privileged structure in drug design, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[2][3] The introduction of a boronic acid group at the 7-position introduces a versatile functional handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5] This capability allows for the facile generation of diverse compound libraries by forming carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[6]

However, the very reactivity that makes the boronic acid group so valuable also presents challenges in terms of solubility and stability. A comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for:

-

Reliable in vitro assay performance: Poor solubility can lead to compound precipitation and inaccurate biological data.[7]

-

Meaningful structure-activity relationship (SAR) studies: Inconsistent solubility across a series of analogs can confound the interpretation of SAR data.

-

Formulation development: Solubility directly impacts the bioavailability of a potential drug candidate.

-

Chemical synthesis and purification: Stability determines the viable conditions for reaction, workup, and storage.[4][5]

This guide will systematically address these aspects, providing a robust framework for researchers working with this compound and related compounds.

Decoding Solubility: From Theoretical Considerations to Practical Measurement

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. For this compound, key factors include its crystal lattice energy, polarity, and the ionizable boronic acid group.

Factors Influencing the Solubility of this compound

-

Molecular Structure: The rigid, fused heterocyclic ring system of the quinazoline core contributes to a high crystal lattice energy, which can hinder dissolution.[7]

-

Solvent Polarity: The solubility of quinazoline derivatives is highly dependent on the solvent. While the parent quinazoline has some water solubility, derivatives often require organic solvents.[1] Studies on related pyrazolo quinazolines have shown that solubility generally increases with temperature and is often greatest in polar aprotic solvents like N,N-dimethylformamide (DMF).[8]

-

pH-Dependent Solubility: The boronic acid moiety is a Lewis acid that can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[9] This equilibrium is pH-dependent, with the anionic form becoming more prevalent at pH values above the pKa of the boronic acid (typically around 9).[9] This ionization can significantly impact aqueous solubility. The quinazoline ring system also contains basic nitrogen atoms, further contributing to pH-dependent solubility.[7]

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a research setting: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput method often used in early-stage drug discovery.[10][11] It measures the concentration at which a compound, predissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer.[10][11]

-

Thermodynamic Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a solid compound in a given solvent.[10][11] The shake-flask method is the most common approach.[12]

Table 1: Comparison of Solubility Measurement Techniques

| Parameter | Kinetic Solubility (Nephelometry/UV-Vis) | Thermodynamic Solubility (Shake-Flask with HPLC/LC-MS) |

| Principle | Measures precipitation from a supersaturated solution.[10] | Measures the concentration of a saturated solution at equilibrium.[10][12] |

| Throughput | High | Low |

| Sample Amount | Low | High |

| Relevance | Early-stage screening | Lead optimization, formulation development |

Protocol 1: Gravimetric Method for Thermodynamic Solubility Determination

This robust method is suitable for determining the solubility of crystalline compounds like quinazoline derivatives.[1][8]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or gentle heating.

-

Quantification: Weigh the container with the dried solute. The difference in weight corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Navigating Stability: Challenges and Analytical Approaches

Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. A proactive approach to stability assessment is crucial for ensuring the integrity of research findings.

Key Degradation Pathways for Arylboronic Acids

-

Protodeboronation: This is a primary decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process is highly pH-dependent and can be accelerated under both acidic and basic conditions.[9]

-

Oxidation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species.[13][14] At physiological pH, the oxidation rates of some boronic acids can be comparable to those of thiols.[13][14]

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[15][16] This is an equilibrium process that can complicate the characterization and quantification of the boronic acid.[16]

Caption: Major degradation pathways for this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment.[17][18] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[17][18]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄, room temperature to 70°C.[18] | Protodeboronation |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH, room temperature.[18] | Protodeboronation |

| Oxidation | 3% H₂O₂, room temperature.[17] | Oxidation of the boronic acid |

| Thermal | Dry heat, elevated temperatures (e.g., 70°C).[17] | Dehydration to boroxine |

| Photolytic | Exposure to UV and visible light.[17] | Various |

Analytical Methods for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[19] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[19][20]

Protocol 2: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reverse-phase C18 column is a common starting point.[19] For boronic acids and their esters, columns with low silanol activity are preferred to minimize on-column hydrolysis.[21][22]

-

Mobile Phase Optimization: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) is typically employed. The pH of the aqueous phase can be adjusted to optimize the separation of the parent compound from its degradants.

-

Detection: UV detection is generally suitable for quinazoline derivatives due to their chromophoric nature. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies into the HPLC system.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for developing a stability-indicating HPLC method.

Practical Recommendations and Best Practices

-

Solubility Screening: For new quinazoline boronic acid derivatives, perform an initial solubility screen in a panel of common solvents (e.g., water, ethanol, DMSO, DMF, acetone, acetonitrile).[1]

-

Stock Solution Preparation: When preparing stock solutions in DMSO for biological assays, use fresh, anhydrous DMSO.[7] If precipitation occurs upon storage, gently warm and vortex the solution to ensure complete redissolution before use.[7]

-

pH Control: When working with aqueous solutions, carefully control the pH, as it can significantly impact both solubility and stability.[7][9]

-

Storage: Store solid this compound under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation from moisture and oxidation.[19]

-

Analytical Diluents: When analyzing boronic acid pinacol esters by RP-HPLC, the choice of diluent is critical. An organic solvent like acetonitrile is often preferred to minimize hydrolysis prior to injection.[21]

Conclusion

A thorough and early characterization of the solubility and stability of this compound is not a perfunctory exercise but a strategic imperative for its successful application in drug discovery and development. By understanding the underlying chemical principles and employing robust experimental methodologies, researchers can mitigate risks, ensure data quality, and ultimately accelerate the journey from a promising lead compound to a potential therapeutic agent. This guide has provided a foundational framework and practical protocols to empower scientists in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cibtech.org [cibtech.org]

- 9. benchchem.com [benchchem.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pnas.org [pnas.org]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. d-nb.info [d-nb.info]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Quinazolin-7-ylboronic Acid and Its Derivatives: A Core for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of this heterocyclic system is paramount in the quest for novel therapeutics with enhanced potency and selectivity. This technical guide focuses on Quinazolin-7-ylboronic acid, a versatile and pivotal building block, and its derivatives. We will delve into its synthesis, physicochemical properties, and its transformative role in the generation of diverse molecular architectures through palladium-catalyzed cross-coupling reactions. Particular emphasis will be placed on the synthesis and biological activities of its derivatives as potent enzyme inhibitors, offering a roadmap for researchers in the fields of synthetic chemistry and drug development.

Introduction: The Quinazoline Scaffold and the Significance of the 7-Position

Quinazoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. While much attention has been given to substitutions at the 2- and 4-positions, functionalization at the 7-position offers a unique vector for molecular design, influencing solubility, metabolic stability, and target engagement.

The introduction of a boronic acid moiety at the 7-position, creating this compound, provides a powerful synthetic handle. This functional group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[4][5] This reaction's mild conditions and tolerance of a wide array of functional groups make it an indispensable tool in modern drug discovery.

Synthesis and Physicochemical Properties of this compound

The most common and practical route to this compound is through its more stable pinacol ester precursor, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This is typically synthesized via a palladium-catalyzed Miyaura borylation of a 7-haloquinazoline, such as 7-bromoquinazoline.[6][7]

Physicochemical Properties

| Property | Expected Value |

| CAS Number | 899438-46-1 |

| Molecular Formula | C₈H₇BN₂O₂ |

| Molecular Weight | 173.97 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, methanol |

Experimental Protocol: Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

This protocol is a representative example for the Miyaura borylation of 7-bromoquinazoline.

Materials:

-

7-Bromoquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Hydrolysis to this compound:

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with a strong acid, such as HCl, in a suitable solvent system like THF/water.

Mandatory Visualization: Synthesis Workflow

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: Derivatives of this compound

The true power of this compound lies in its utility as a precursor to a vast library of 7-substituted quinazoline derivatives via the Suzuki-Miyaura cross-coupling reaction.[5][8] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of aryl and heteroaryl moieties at the 7-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 7-aryl-quinazolines.

Materials:

-

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

-

Aryl halide (bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos)

-

A suitable base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk tube, add 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%).

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Under positive pressure of the inert gas, add the base (2.0 equivalents) and the anhydrous solvent.

-

Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mandatory Visualization: Drug Discovery Workflow

Caption: General workflow for developing quinazoline-based drug candidates.

Biological Targets and Signaling Pathways of 7-Substituted Quinazoline Derivatives

Derivatives of this compound have shown promise against a range of therapeutic targets.

Cholinesterase Inhibitors for Alzheimer's Disease

A notable application is the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as potent cholinesterase inhibitors for the treatment of Alzheimer's disease.[9] These compounds function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10][11] This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[12]

Mandatory Visualization: Cholinesterase Inhibition

Caption: Inhibition of acetylcholine hydrolysis by a 7-aryl-quinazoline derivative.

Multi-Targeted Kinase Inhibitors in Oncology

The quinazoline scaffold is a well-established core for kinase inhibitors.[1][13] Substitutions at the 7-position have been shown to yield potent inhibitors of multiple receptor tyrosine kinases (RTKs) implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.[14][15]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10][16][17]

-

Platelet-Derived Growth Factor Receptor-β (PDGFR-β): Involved in tumor growth, angiogenesis, and metastasis.[3][18]

By simultaneously targeting multiple pathways, these 7-substituted quinazolines have the potential to overcome drug resistance mechanisms that can arise with single-target agents.[19]

Data Presentation: Biological Activity of 7-Substituted Quinazoline Derivatives

| Derivative Class | Target(s) | Therapeutic Area |

| 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | Acetylcholinesterase | Alzheimer's Disease |

| 7-Aryl-quinazolines | EGFR, VEGFR-2, PDGFR-β | Oncology |

| 7-(Substituted-phenyl)-quinazolines | Microtubule Polymerization | Oncology |

Mandatory Visualization: Multi-Target Kinase Inhibition

Caption: 7-Aryl-quinazolines can inhibit multiple receptor tyrosine kinases.

Inhibitors of Microtubule Polymerization

Certain 7-substituted quinazolines have also been identified as inhibitors of microtubule polymerization.[19] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[11][20] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, making them attractive targets for anticancer drug development.[21][22]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a streamlined and efficient pathway to a vast and diverse array of 7-substituted quinazoline derivatives. The demonstrated biological activities of these derivatives as potent inhibitors of cholinesterase and multiple receptor tyrosine kinases, as well as their ability to disrupt microtubule dynamics, underscore the immense potential of this chemical scaffold. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic utility of this compound in the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. cusabio.com [cusabio.com]

- 3. diva-portal.org [diva-portal.org]

- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. biorbyt.com [biorbyt.com]

- 18. sinobiological.com [sinobiological.com]

- 19. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is microtubule dynamic instability? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 22. rosslabbiophysics.com [rosslabbiophysics.com]

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

First isolated in 1903, the quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has established itself as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its rigid, yet synthetically tractable, framework provides an ideal platform for the spatial orientation of various substituents, enabling potent and selective interactions with a multitude of biological targets. This unique characteristic has led to the development of a remarkable array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] This guide provides a comprehensive technical overview of the biological significance of the quinazoline core, delving into its mechanisms of action, showcasing key structure-activity relationships, and presenting detailed experimental protocols to empower researchers in their quest for novel therapeutics.

A Versatile Pharmacophore: Exploring the Diverse Biological Activities of Quinazoline Derivatives

The true power of the quinazoline scaffold lies in its versatility. Strategic modifications to its core structure have yielded compounds that can modulate a wide range of biological pathways with remarkable efficacy. This section will explore the most significant therapeutic applications of quinazoline derivatives, supported by quantitative data, mechanistic insights, and practical experimental workflows.

Anticancer Activity: A Pillar in Oncology Drug Development

The quinazoline scaffold is arguably most renowned for its profound impact on cancer therapy.[6][7] Several clinically approved drugs and numerous candidates in clinical trials feature this core structure, primarily targeting key signaling pathways involved in tumor growth and proliferation.[8]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A significant number of quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] These receptors play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[11] Quinazoline inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[11]

Signaling Pathway: EGFR and VEGFR Inhibition by Quinazoline Derivatives

Caption: EGFR/VEGFR signaling and competitive inhibition by quinazoline-based drugs.

Clinically Approved Drugs and Investigational Agents

The clinical success of quinazoline-based anticancer drugs underscores the therapeutic potential of this scaffold.

| Drug Name | Target(s) | Approved Indication(s) | Reference(s) |

| Gefitinib (Iressa®) | EGFR | Non-Small Cell Lung Cancer (NSCLC) | [6][12] |

| Erlotinib (Tarceva®) | EGFR | NSCLC, Pancreatic Cancer | [6][13] |

| Lapatinib (Tykerb®) | EGFR, HER2 | Breast Cancer | [6][14] |

| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | Medullary Thyroid Cancer | [6][10] |

| Afatinib (Gilotrif®) | EGFR, HER2 | NSCLC | [6] |

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinazoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Gefitinib | A549 (NSCLC) | 5.4 | [15] |

| Erlotinib | A431 (Epidermoid Carcinoma) | 3.4 | [15] |

| Lapatinib Derivative | MCF-7 (Breast Cancer) | 2.86 | [15] |

| Biphenylaminoquinazoline | HCT116 (Colon Cancer) | 1.5 | [6] |

| Quinazoline-isoxazole hybrid | A549 (NSCLC) | 0.54 | [6] |

| Quinazoline-1,2,3-triazole hybrid | PC-3 (Prostate Cancer) | 0.016 | [15] |

| Quinazoline-1,2,4-thiadiazole hybrid | A549 (NSCLC) | 0.02 | [15] |

| Quinazolinone Derivative 20 | HT-29 (Colon Cancer) | 14.3 | |

| Quinazoline-sulfonamide hybrid | MCF-7 (Breast Cancer) | 0.85 | |

| Benzoquinazoline Derivative | HeLa (Cervical Cancer) | 0.004 | [16][17] |

Experimental Protocol: Synthesis of Gefitinib

This protocol outlines a four-step synthesis of the FDA-approved anticancer agent, Gefitinib.[3][12][18]

-

Alkylation of Methyl 3-hydroxy-4-methoxybenzoate:

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

-

Add 1-bromo-3-chloropropane (1.2 eq) and heat the mixture at 80°C for 4 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alkylated product.

-

-

Nitration:

-

Dissolve the product from the previous step in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0-5°C and add nitric acid (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the nitrated intermediate.

-

-

Reduction and Cyclization:

-

To a solution of the nitrated intermediate in acetic acid, add iron powder (5.0 eq).

-

Heat the mixture at 80°C for 2 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate.

-

Dissolve the residue in a suitable solvent and neutralize with a base to precipitate the amino compound.

-

The crude amino compound is then cyclized by heating with formamide at 120°C to form the quinazolinone ring.

-

-

Chlorination and Final Coupling:

-

Suspend the quinazolinone intermediate in a mixture of toluene and phosphorus oxychloride (POCl₃) (5.0 eq).

-

Add a catalytic amount of a suitable base (e.g., DIPEA) and reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the resulting 4-chloroquinazoline intermediate in isopropanol and add 3-chloro-4-fluoroaniline (1.1 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature to allow the product, Gefitinib, to precipitate.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

-

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A generalized workflow for in vitro anticancer screening of quinazoline derivatives.

Antimicrobial Activity: A Promising Scaffold to Combat Drug Resistance

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. The quinazoline scaffold has emerged as a promising framework for the development of new antibacterial and antifungal drugs.[2][19][20]

Mechanism of Action

The precise mechanisms of action for many antimicrobial quinazoline derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Imidazo[1,2-c]quinazoline | Escherichia coli | 4-8 | [15] |

| Imidazo[1,2-c]quinazoline | Staphylococcus aureus | 4-8 | [15] |

| Imidazo[1,2-c]quinazoline | Aspergillus niger | 8-16 | [15] |

| Imidazo[1,2-c]quinazoline | Candida albicans | 8-16 | [15] |

| Pyrrolidine derivative 16 | Staphylococcus aureus | 0.5 mg/mL | [6] |

| Morpholine analogue 29 | Bacillus subtilis | 0.5 mg/mL | [6] |

| Triazolo[1,5-a]quinazolinone | Aspergillus niger | 15 | [18] |

| Triazolo[1,5-a]quinazolinone | Candida albicans | 7.5 | [18] |

| Quinazolinone derivative 3b | Candida albicans | 312 | [11] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives against bacterial strains.[22]

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the quinazoline scaffold has shown significant potential in the development of novel anti-inflammatory agents.[5][23]

Mechanism of Action: Targeting Key Inflammatory Mediators

Quinazoline derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[21][24]

Signaling Pathway: NF-κB Inhibition by Quinazoline Derivatives

Caption: Inhibition of the NF-κB signaling pathway by quinazoline derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the IC50 values of representative quinazoline derivatives for the inhibition of key inflammatory targets.

| Compound ID | Target | IC50 | Reference(s) |

| Quinazoline Derivative | COX-1 | 98-100 µM | [23] |

| Quinazoline Derivative | COX-2 | 0.39-1.87 µM | [23] |

| Leniolisib | PI3Kδ | 9 nM | [23] |

| Pyrazolo[1,5-a]quinazoline | NF-κB | < 50 µM | [25] |

| Quinazolinone-hydroxamate hybrid | NO production | 58.03-66.19 µM | [26] |

| Quinazoline Derivative 9b | COX-1 | 64 nM |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol describes a common method for evaluating the anti-inflammatory potential of quinazoline derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Seeding:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the quinazoline derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

-

-

Calculation of Inhibition:

-

Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Other Notable Pharmacological Activities

Beyond the major therapeutic areas discussed, the quinazoline scaffold has demonstrated a broad spectrum of other biological activities, including antihypertensive, antiviral, and anticonvulsant effects.[3][27]

Antihypertensive Agents

Quinazoline derivatives such as Prazosin and Doxazosin are well-established α1-adrenergic receptor antagonists used in the treatment of hypertension.[4]

Experimental Protocol: Synthesis of Prazosin

This protocol provides a general outline for the synthesis of the antihypertensive drug, Prazosin.[12][14]

-

Acylation of Piperazine:

-

Dissolve piperazine (1.0 eq) in a suitable solvent like chloroform.

-

Slowly add 2-furoyl chloride (1.0 eq) at ambient temperature.

-

Stir the resulting slurry to complete the reaction.

-

-

Condensation with 4-amino-2-chloro-6,7-dimethoxyquinazoline:

-

To the reaction mixture from the previous step, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Add a suitable high-boiling solvent such as isoamyl alcohol.

-

Add an aqueous base (e.g., 10% NaOH) to facilitate the reaction and dissolve the solids.

-

Stir the mixture at room temperature until the reaction is complete.

-

-

Work-up and Isolation:

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and cool the filtrate to precipitate the product, Prazosin base.

-

The base can be converted to its hydrochloride salt by treatment with anhydrous HCl in a suitable solvent.

-

Structure-Activity Relationship (SAR) Insights

The extensive research on quinazoline derivatives has provided valuable insights into the structural features that govern their biological activity. Key SAR points include:

-

Substitutions at the 2- and 4-positions: These positions are crucial for modulating the activity and selectivity of quinazoline derivatives. For example, in many EGFR inhibitors, a small, flexible group at the 4-position is essential for binding to the ATP pocket.

-

The 6- and 7-positions of the benzene ring: These positions are often substituted with methoxy or other alkoxy groups, which can enhance binding affinity and improve pharmacokinetic properties.

-

Fusion with other heterocyclic rings: Fusing other heterocyclic systems, such as triazoles or imidazoles, to the quinazoline core can lead to novel compounds with enhanced or altered biological activities.[15]

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its privileged structural attributes and synthetic accessibility have enabled the development of a wide array of clinically successful drugs and promising therapeutic candidates. The ongoing exploration of novel quinazoline derivatives continues to yield compounds with diverse mechanisms of action, targeting a broad spectrum of diseases. Future research will likely focus on the development of more selective and potent quinazoline-based inhibitors, the exploration of novel therapeutic targets, and the application of innovative synthetic methodologies to expand the chemical space of this remarkable scaffold. The rich history and continued success of quinazoline derivatives solidify their position as a cornerstone of modern drug discovery.

References

- 1. ijpba.info [ijpba.info]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. ijfmr.com [ijfmr.com]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 17. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Quinazolin-7-ylboronic Acid in the Synthesis of Novel Compounds

Introduction: The Ascendancy of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system, a fusion of benzene and pyrimidine rings, is unequivocally one such "privileged structure".[1][2] Its synthetic versatility and ability to engage in crucial molecular interactions have made it the cornerstone of numerous clinically successful drugs, particularly in oncology.[3][4] Approved therapies like gefitinib and erlotinib, which target key signaling pathways in cancer, underscore the profound therapeutic potential embedded within the quinazoline core.[3][5]

The strategic functionalization of this scaffold is paramount to modulating biological activity, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad substrate scope in forming carbon-carbon bonds.[6][7][8] This reaction necessitates a boronic acid coupling partner, and it is here that Quinazolin-7-ylboronic acid emerges as a key building block. Its application allows for the precise installation of diverse aryl and heteroaryl moieties at the 7-position, a site known to be critical for designing novel and effective kinase inhibitors and other therapeutic agents.[9]

This guide provides an in-depth exploration of this compound, from its synthesis and inherent reactivity to its application in robust, field-proven protocols for the generation of novel, high-value compounds.

Synthesis and Physicochemical Properties of this compound

The practical utility of any building block begins with its accessibility and stability. While this compound itself can be challenging to isolate and store long-term due to its propensity for dehydration and other degradation pathways, it is most conveniently generated from a more stable precursor: its pinacol ester. The synthesis is typically achieved via a Miyaura borylation reaction.

Synthetic Protocol: From 7-Bromoquinazoline to this compound Pinacol Ester

The conversion of a heteroaryl halide to a boronic ester is a cornerstone of modern synthesis. The following protocol describes a reliable method for the synthesis of the pinacol ester of this compound, which serves as a stable and readily purifiable intermediate.

Experimental Protocol 1: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

-

Reagents and Materials:

-

7-Bromoquinazoline

-

Bis(pinacolato)diboron (B₂Pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Standard glassware for inert atmosphere synthesis

-

Nitrogen or Argon gas

-

-

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol %) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinazoline.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir for 12-18 hours. The causality for this temperature choice is to provide sufficient thermal energy to drive the catalytic cycle forward without promoting significant thermal degradation of the reactants or catalyst.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure pinacol ester.

-

-

Self-Validation: The success of the synthesis is confirmed by standard characterization techniques. ¹H NMR spectroscopy should show the disappearance of the proton signal adjacent to the bromine on the starting material and the appearance of characteristic signals for the pinacol methyl groups.

Properties, Handling, and Safety

Boronic acids and their esters require careful handling to ensure their integrity and the safety of the researcher.

-

Stability: The primary degradation pathway for heteroaryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, particularly under basic conditions in polar protic solvents.[7] The pinacol ester is significantly more stable and less susceptible to this side reaction, making it the preferred form for storage.

-

Safety Precautions:

-

Boronic acids are generally classified as irritants.[10] Always handle them in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]

-

Avoid inhalation of dust or contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water.[11]

-

Store boronic acid esters in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis.[11]

-

The Suzuki-Miyaura Reaction: A Gateway to Novel Quinazolines

The Suzuki-Miyaura cross-coupling is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with exceptional functional group tolerance.[7] Understanding the mechanism and the factors that govern its efficiency is crucial for successful synthesis.

The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; sterically hindered, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos) have proven highly effective for coupling heteroaryl substrates by accelerating both the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[7]

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with a variety of aryl or heteroaryl halides.

Experimental Protocol 2: Synthesis of 7-Arylquinazolines

-

Reagents and Materials:

-

This compound pinacol ester (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide, chloride) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol %)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 5:1)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq). The use of a slight excess of the boronic acid derivative helps to drive the reaction to completion.

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 85-100 °C and stir vigorously for 4-16 hours. The optimal temperature can be substrate-dependent; higher temperatures may be needed for less reactive chlorides.[7]

-

Monitoring: Track the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired 7-arylquinazoline product.[6]

-

Reaction Scope and Data

The versatility of this protocol allows for the synthesis of a wide array of derivatives. The following table illustrates the expected outcomes with various coupling partners, based on analogous reactions in the literature.[8][14][15]

| Entry | Aryl Halide Partner | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 7-(4-Methoxyphenyl)quinazoline | 85-95 |

| 2 | 3-Bromopyridine | 7-(Pyridin-3-yl)quinazoline | 70-85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 7-(4-(Trifluoromethyl)phenyl)quinazoline | 80-90 |

| 4 | 2-Chlorothiophene | 7-(Thiophen-2-yl)quinazoline | 65-80 |

| 5 | 4-Chlorobenzonitrile | 7-(4-Cyanophenyl)quinazoline | 75-88 |

Application Case Study: Targeting Kinase Signaling in Oncology

The true power of this compound is realized in its application to drug discovery programs. The quinazoline core is a well-established ATP-competitive inhibitor scaffold for protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][16][17]

Rationale for Kinase Inhibition

Many quinazoline-based drugs function by competing with ATP for its binding pocket within the kinase domain.[3] This inhibition blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[16] The substituent at the 7-position can form key interactions within the active site, influencing both the potency and selectivity of the inhibitor.[9] Therefore, using this compound to create a library of diverse 7-aryl analogs is a highly effective strategy for discovering next-generation kinase inhibitors.

Biological Activity of Synthesized Derivatives

Following synthesis and purification, novel compounds are subjected to biological assays to determine their efficacy. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological function.

| Compound | Structure (7-substituent) | Target Kinase | IC₅₀ (nM) |

| A | 4-Methoxyphenyl | EGFR | 55 |

| B | Pyridin-3-yl | VEGFR2 | 80 |

| C | 4-(Trifluoromethyl)phenyl | EGFR | 25 |

| D | 4-Cyanophenyl | ALK2 | 120 |

| Data is representative and derived from analogous compounds in the literature for illustrative purposes.[3][16][18][19] |

Characterization of Novel Compounds

The unambiguous structural confirmation of newly synthesized molecules is a non-negotiable requirement. A standard suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of both the quinazoline core and the newly introduced aryl group, as well as their connectivity.[15][20]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition.[15]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the final compound, which should generally be >95% for biological testing.

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel compounds, particularly within the realm of drug discovery. Its strategic use in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to a vast chemical space of 7-substituted quinazolines. The proven success of this scaffold in developing potent and selective kinase inhibitors highlights the immense value of this compound as an indispensable tool for researchers and scientists dedicated to creating the next generation of therapeutic agents.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. mdpi.com [mdpi.com]